![molecular formula C10H17F6N2O4S2+ B1496960 5-Azoniaspiro[4.4]nonane;1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide CAS No. 706759-44-6](/img/no-structure.png)

5-Azoniaspiro[4.4]nonane;1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

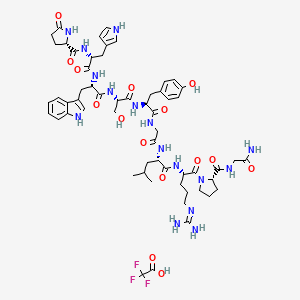

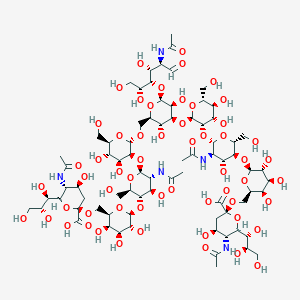

The molecular formula of this compound is C10H17F6N2O4S2+ . The structure includes a spirocyclic quaternary ammonium cation, which is a versatile component used in various scientific research areas.Physical And Chemical Properties Analysis

The compound is a solid with a molecular weight of 407.3734 . More specific physical and chemical properties such as melting point, boiling point, density, and others were not found in the sources I accessed.Applications De Recherche Scientifique

Raman Spectroscopic Study and DFT Calculations

Research by Sukizaki et al. (2007) explored the molecular structure of 5-Azonia-spiro[4.4]nonane tetrafluoroborate in both crystalline states and solutions using Raman spectroscopy and theoretical DFT calculations. They revealed distinct conformations of the molecule, indicating its potential for detailed structural analysis in various chemical environments Sukizaki et al., 2007.

Novel Terminators of Cationic Cyclisations

Haskins and Knight (2002) discussed the use of trifluoromethanesulfonic (triflic) acid as a catalyst for cyclisation reactions, presenting a method for forming pyrrolidines efficiently. This work highlights the utility of such compounds in synthesizing complex cyclic structures, showing their applicability in organic synthesis Haskins & Knight, 2002.

Spirocyclic Quaternary Ammonium Cations for AEMs

A study by Gu et al. (2016) on spirocyclic quaternary ammonium (QA) cation-based anion exchange membranes (AEMs) demonstrated their improved chemical stability in alkaline media. This research underscores the significance of these compounds in developing advanced materials for energy applications, particularly in fuel cells Gu et al., 2016.

Improved MS Peptide Analysis

Setner et al. (2017) developed a novel ionization tag based on the 5-azoniaspiro[4.4]nonyl scaffold for enhancing the analysis of peptides by electrospray tandem mass spectrometry. This tag improved ionization efficiency and provided high sequence coverage, illustrating the compound's role in facilitating advanced analytical techniques in biochemistry Setner et al., 2017.

Ionic Liquids with Spiro Cations

Research by Zakharov et al. (2021) synthesized metal-containing ionic liquids with spiro cations, examining their crystal structures and thermal properties. Their findings offer insights into the design of novel ionic liquids for various applications, including catalysis and material science Zakharov et al., 2021.

Safety and Hazards

Propriétés

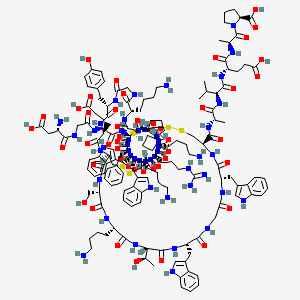

| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-Azoniaspiro[4.4]nonane;1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide involves the reaction of 5-aminospiro[4.4]nonane with trifluoromethanesulfonyl chloride followed by treatment with sodium azide and trifluoromethanesulfonic acid to form the desired product.", "Starting Materials": [ "5-aminospiro[4.4]nonane", "trifluoromethanesulfonyl chloride", "sodium azide", "trifluoromethanesulfonic acid" ], "Reaction": [ "Step 1: 5-aminospiro[4.4]nonane is reacted with trifluoromethanesulfonyl chloride in the presence of a base such as triethylamine to form the corresponding trifluoromethanesulfonamide intermediate.", "Step 2: The intermediate is then treated with sodium azide in the presence of a solvent such as DMF to form the corresponding azide intermediate.", "Step 3: The azide intermediate is then treated with trifluoromethanesulfonic acid in the presence of a solvent such as acetonitrile to form the desired product, 5-Azoniaspiro[4.4]nonane;1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide." ] } | |

Numéro CAS |

706759-44-6 |

Nom du produit |

5-Azoniaspiro[4.4]nonane;1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide |

Formule moléculaire |

C10H17F6N2O4S2+ |

Poids moléculaire |

407.4 g/mol |

Nom IUPAC |

5-azoniaspiro[4.4]nonane;1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide |

InChI |

InChI=1S/C8H16N.C2HF6NO4S2/c1-2-6-9(5-1)7-3-4-8-9;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h1-8H2;9H/q+1; |

Clé InChI |

ZRKYJVGRMJUKEF-UHFFFAOYSA-N |

SMILES |

C1CC[N+]2(C1)CCCC2.C(F)(F)(F)S(=O)(=O)NS(=O)(=O)C(F)(F)F |

SMILES canonique |

C1CC[N+]2(C1)CCCC2.C(F)(F)(F)S(=O)(=O)NS(=O)(=O)C(F)(F)F |

Pictogrammes |

Irritant |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![L-Cysteine, N-[(1,1-dimethylethoxy)carbonyl]-S-methyl-, compd. with N-cyclohexylcyclohexanamine (1:1)](/img/structure/B1496877.png)

![(2S)-2-[6-[[(2S)-2-[6-[[(2S)-2-[6-[[(2S)-2-[6-[[(2S)-2-[6-[[(2S)-2-[6-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoylamino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoylamino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoylamino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoylamino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoylamino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoylamino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B1496881.png)

![1h-Benzimidazole-2-acetonitrile,a-[[5-(diethylamino)-2-furanyl]methylene]-5,6-dimethyl-](/img/structure/B1496895.png)

![2,2'-(((3aR,3a'R,4S,4'S,6R,6aS,6'R,6a'S)-6,6'-((5-Nitro-2-(propylthio)pyrimidine-4,6-diyl)bis(azanediyl))bis(2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxole-6,4-diyl))bis(oxy))diethanol](/img/structure/B1496897.png)

![(S)-N-(2,4-difluorobenzyl)-2'-ethyl-9'-hydroxy-1',8'-dioxo-1',2,2',4,4',5,6,8'-octahydrospiro[pyran-3,3'-pyrido[1,2-a]pyrazine]-7'-carboxamide](/img/structure/B1496903.png)

![D-myo-Inositol, 1-[(2R)-2,3-bis[(1-oxooctyl)oxy]propyl hydrogen phosphate] 4-(dihydrogen phosphate), ammonium salt (1:2)](/img/structure/B1496905.png)

![14,18-Dioxa-3,9-diazahexatriacont-27-enoic acid, 4-carboxy-3-(carboxymethyl)-10,13,19-trioxo-16-[[(9Z)-1-oxo-9-octadecenyl]oxy]-, triammonium salt, (16R,27Z)-](/img/structure/B1496912.png)

![Ethyl 2-(4-fluoro-7-methylsulfonyloxy-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate](/img/structure/B1496918.png)